![molecular formula C8H7NO3 B1589944 3-Methyl-2-nitrobenzaldehyde CAS No. 5858-27-5](/img/structure/B1589944.png)
3-Methyl-2-nitrobenzaldehyde
Overview
Description
3-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Synthesis Analysis
The synthesis of this compound could potentially be achieved through a Wittig reaction . This reaction involves the formation of an alkene product from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2), a methyl group (CH3), and a formyl group (CHO) . The presence of these groups contributes to the compound’s physical and chemical properties .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a Wittig reaction to form an alkene product . The key step of this reaction mechanism is the nucleophilic addition of the ylide to the electrophilic carbonyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . It has a boiling point of 291.3±28.0 °C at 760 mmHg . The compound has a molar refractivity of 44.4±0.3 cm³ . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
1. Preparation of Isotope-Labeled Derivatives
The preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites for use as internal standards in quantifying nitrofuran residues in foods of animal origin has been described. This method involves nitration of toluene followed by oxidation to aldehyde and derivative synthesis, applicable in mass spectrometry food analysis (Delatour et al., 2003).
2. Regiospecific Synthesis from Benzaldehydes
A process for synthesizing substituted 2-nitrobenzaldehydes from substituted benzaldehydes was developed. This involves palladium-catalyzed chelation-assisted C–H nitration, demonstrating a method to create various 2-nitrobenzaldehyde derivatives (Zhang et al., 2014).
3. Synthesis of 3-Benzoylquinolines
A simple one-pot synthesis method of 3-(2-hydroxybenzoyl)quinoline derivatives using 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones, derived from chromones and various 2-nitrobenzaldehydes, is reported. This contributes to the production of quinoline derivatives (Basavaiah et al., 2006).
4. Photochemical Properties as an Actinometer
2-Nitrobenzaldehyde (2NB) is explored as an actinometer in both solution and ice photochemistry. The study evaluates its quantum efficiencies and molar absorptivities, providing insights into its utility in photochemical experiments (Galbavy et al., 2010).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling 3-Methyl-2-nitrobenzaldehyde requires appropriate safety measures. It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection .
Future Directions
properties
IUPAC Name |
3-methyl-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUMWGXABFJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544160 | |
Record name | 3-Methyl-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5858-27-5 | |
Record name | 3-Methyl-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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